3-(2-methoxyethoxy)propanenitrile
CAS No.: 35633-50-2
Cat. No.: VC3761849
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35633-50-2 |
---|---|
Molecular Formula | C6H11NO2 |
Molecular Weight | 129.16 g/mol |
IUPAC Name | 3-(2-methoxyethoxy)propanenitrile |
Standard InChI | InChI=1S/C6H11NO2/c1-8-5-6-9-4-2-3-7/h2,4-6H2,1H3 |
Standard InChI Key | ZAGOKQGYDCMNPT-UHFFFAOYSA-N |
SMILES | COCCOCCC#N |
Canonical SMILES | COCCOCCC#N |
Introduction
Chemical Identity and Structural Characteristics
3-(2-Methoxyethoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol . The compound features a propanenitrile backbone, which includes a three-carbon chain terminating in a cyano group (-C≡N), and a 2-methoxyethoxy group, which is an ether derived from ethylene glycol with a methoxy substitution . This unique structural arrangement contributes to its distinctive chemical properties and potential applications.
The compound is identified by several standardized chemical identifiers:
The molecule possesses several synonyms in chemical literature, including:
Structural Features
The structure of 3-(2-methoxyethoxy)propanenitrile can be divided into three key components:
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A terminal nitrile group (-C≡N)
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A three-carbon propyl chain
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A 2-methoxyethoxy substituent, which is an ether chain containing an additional methoxy terminal group
This combination of functional groups creates a molecule with both polar and non-polar regions, influencing its solubility profile and reactivity patterns.
Physical and Chemical Properties
Spectroscopic and Analytical Data
Mass spectrometry data for 3-(2-methoxyethoxy)propanenitrile reveals several characteristic adduct ions with their corresponding mass-to-charge ratios (m/z) :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 130.08626 | 125.7 |
[M+Na]⁺ | 152.06820 | 135.7 |
[M+NH₄]⁺ | 147.11280 | 130.1 |
[M+K]⁺ | 168.04214 | 127.3 |
[M-H]⁻ | 128.07170 | 118.1 |
[M+Na-2H]⁻ | 150.05365 | 127.6 |
[M]⁺ | 129.07843 | 124.0 |
[M]⁻ | 129.07953 | 124.0 |
The predicted collision cross-section (CCS) values provide important information about the three-dimensional structure and gas-phase behavior of the molecule, which is valuable for analytical identification and characterization purposes .
Quantity | Price (€) |
---|---|
250 mg | 487.00 |
2500 mg | 1,214.00 |
The compound is identified in their catalog with reference number 3D-KBA63350 .
Applications and Uses
3-(2-Methoxyethoxy)propanenitrile is described as a "versatile small molecule scaffold" with potential applications in various chemical processes . The presence of both nitrile and ether functionalities makes it particularly useful as:
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An intermediate in organic synthesis
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A potential building block for pharmaceutical and agrochemical compounds
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A specialized solvent for certain chemical reactions
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A reagent in the preparation of functionalized materials
The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, making this compound a valuable starting material for diverse synthetic pathways .
Structural Comparisons with Related Compounds
Understanding 3-(2-methoxyethoxy)propanenitrile in the context of related compounds provides valuable insights into its chemical behavior and potential applications. The search results include information about 1,2,3-TRIS(2-CYANOETHOXY)PROPANE, which shares some structural similarities but contains multiple cyanoethoxy groups .
Comparison with 1,2,3-TRIS(2-CYANOETHOXY)PROPANE
1,2,3-TRIS(2-CYANOETHOXY)PROPANE (CAS: 2465-93-2) is a more complex molecule with three cyanoethoxy groups attached to a propane backbone . In contrast to 3-(2-methoxyethoxy)propanenitrile, this compound:
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Has a higher molecular weight (251.28 g/mol)
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Contains three nitrile groups instead of one
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Exhibits different physical properties (clear colorless viscous liquid)
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Has documented applications as a stationary phase in gas-liquid chromatography
This comparison highlights how the number and arrangement of functional groups significantly impact the properties and applications of nitrile-containing compounds.
Synthetic Approaches
The synthesis of 3-(2-methoxyethoxy)propanenitrile typically involves the reaction of 2-methoxyethanol with acrylonitrile under appropriate conditions. This reaction follows a nucleophilic addition mechanism, where the hydroxyl group of 2-methoxyethanol acts as a nucleophile, attacking the electrophilic carbon in acrylonitrile .
The purification of 3-(2-methoxyethoxy)propanenitrile often requires techniques such as distillation or column chromatography to obtain the compound with acceptable purity for research or industrial applications.
Future Research Directions
Further research on 3-(2-methoxyethoxy)propanenitrile could explore:
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Novel synthetic applications leveraging both the nitrile and ether functionalities
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Detailed reactivity studies under various conditions
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Potential roles as solvents or additives in specialized chemical processes
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Structure-property relationships comparing it with related nitrile-ether compounds
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Development of more efficient and environmentally friendly synthesis methods
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